Cas no 2115748-04-2 (methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate)

Methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate is a fluorinated phenylalanine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a fluorine substituent and a methyl group on the aromatic ring, which can enhance metabolic stability and lipophilicity in bioactive compounds. The ester moiety offers versatility for further functionalization, while the amino group provides a handle for derivatization or peptide coupling. This compound may serve as a valuable intermediate in the development of protease inhibitors, receptor modulators, or other fluorine-containing bioactive molecules. Its well-defined structure ensures reproducibility in synthetic routes, making it a reliable building block for medicinal chemistry research.
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate structure
2115748-04-2 structure
Product name:methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
CAS No:2115748-04-2
MF:C11H14FNO2
MW:211.232766628265
CID:6546895
PubChem ID:165765818

methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
    • EN300-1785345
    • 2115748-04-2
    • Inchi: 1S/C11H14FNO2/c1-7-3-4-8(10(12)5-7)9(6-13)11(14)15-2/h3-5,9H,6,13H2,1-2H3
    • InChI Key: CLFNLGYGKZAXHE-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C(C(=O)OC)CN

Computed Properties

  • Exact Mass: 211.10085685g/mol
  • Monoisotopic Mass: 211.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.3Ų

methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1785345-2.5g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
2.5g
$2014.0 2023-09-19
Enamine
EN300-1785345-0.5g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
0.5g
$987.0 2023-09-19
Enamine
EN300-1785345-10g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
10g
$4421.0 2023-09-19
Enamine
EN300-1785345-0.25g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
0.25g
$946.0 2023-09-19
Enamine
EN300-1785345-1.0g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
1g
$1029.0 2023-06-02
Enamine
EN300-1785345-5.0g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
5g
$2981.0 2023-06-02
Enamine
EN300-1785345-5g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
5g
$2981.0 2023-09-19
Enamine
EN300-1785345-0.05g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
0.05g
$864.0 2023-09-19
Enamine
EN300-1785345-10.0g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
10g
$4421.0 2023-06-02
Enamine
EN300-1785345-0.1g
methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate
2115748-04-2
0.1g
$904.0 2023-09-19

Additional information on methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate

Methyl 3-Amino-2-(2-Fluoro-4-Methylphenyl)propanoate (CAS No. 2115748-04-2): An Overview of Its Properties and Applications

Methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate (CAS No. 2115748-04-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and chemical industries. This compound belongs to the class of amino acid derivatives and is characterized by its amino and ester functional groups, as well as the presence of a fluorinated aromatic ring.

The molecular formula of methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate is C11H15NO3F, and its molecular weight is approximately 230.24 g/mol. The compound's structure includes a methyl ester group, an amino group, and a fluorinated benzene ring with a methyl substituent. These structural features contribute to its chemical stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In terms of physical properties, methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate is typically a white to off-white solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water. The compound's melting point ranges from 65°C to 70°C, and it has a boiling point above 150°C under reduced pressure.

The synthesis of methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate can be achieved through several routes, including the reaction of 2-fluoro-4-methylbenzaldehyde with methyl acrylate followed by reduction and subsequent amino group introduction. Another common method involves the condensation of 2-fluoro-4-methylbenzylamine with methyl acrylate, followed by esterification. These synthetic pathways have been extensively studied and optimized to improve yield and purity.

In the pharmaceutical industry, methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate has shown promise as an intermediate in the synthesis of various bioactive compounds. Its amino and ester functionalities make it suitable for further chemical modifications, such as amidation or acylation, which can lead to the formation of drugs with specific therapeutic properties. Recent research has focused on its potential use in the development of novel analgesics, anti-inflammatory agents, and neuroprotective drugs.

A study published in the Journal of Medicinal Chemistry highlighted the role of methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate in the synthesis of a series of compounds with potent anti-inflammatory activity. The researchers found that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for treating inflammatory conditions such as arthritis. This finding underscores the compound's potential as a lead molecule for drug discovery efforts.

Beyond its pharmaceutical applications, methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate has also been explored for its use in agrochemicals. Its structural features make it suitable for the development of herbicides and insecticides with improved efficacy and reduced environmental impact. A recent study published in Pesticide Biochemistry and Physiology demonstrated that derivatives of this compound showed selective herbicidal activity against broadleaf weeds while being less toxic to non-target organisms.

In addition to its synthetic utility, methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate has been investigated for its biological activities. Studies have shown that it exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a potential candidate for developing new antibiotics to combat drug-resistant bacterial strains. Further research is needed to optimize its antimicrobial potency and assess its safety profile.

The safety profile of methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate is an important consideration for its industrial applications. Toxicological studies have indicated that it has low acute toxicity when administered orally or dermally. However, like many organic compounds, it may pose risks if not handled properly. Proper safety measures, including the use of personal protective equipment (PPE) and adherence to good laboratory practices (GLP), are essential to ensure safe handling and storage.

In conclusion, methyl 3-amino-2-(2-fluoro-4-methylphenyl)propanoate (CAS No. 2115748-04-2) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and other chemical industries. Its unique chemical structure and functional groups make it an attractive intermediate for the synthesis of bioactive molecules with therapeutic properties. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern chemistry and drug discovery.

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